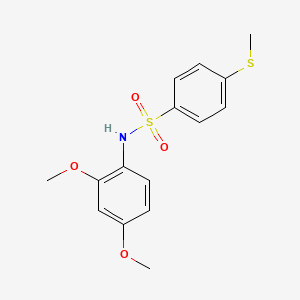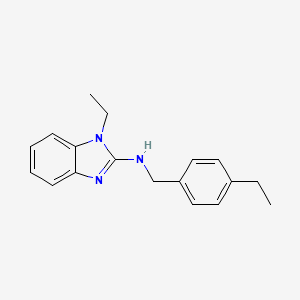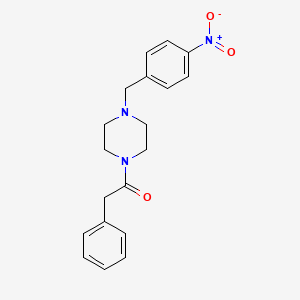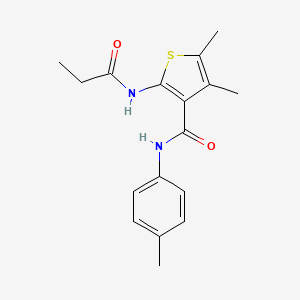![molecular formula C18H16N2O3S B5851214 2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5851214.png)
2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide, also known as MTB, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MTB is a thiazole derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study.
作用機序
The mechanism of action of 2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and inflammation. Specifically, 2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of prostaglandins, a type of inflammatory mediator.
Biochemical and Physiological Effects
2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory properties, 2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide has been shown to have antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases. Additionally, 2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide has been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
One advantage of using 2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide in lab experiments is its relatively low toxicity, making it a safer alternative to other compounds with similar properties. Additionally, 2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using 2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
将来の方向性
There are several potential future directions for research involving 2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide. One area of interest is in the development of 2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide-based therapies for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide and its potential applications in the treatment of neurodegenerative diseases. Finally, there is potential for the development of novel derivatives of 2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide with improved solubility and potency.
合成法
2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide can be synthesized using a variety of methods, but the most common method involves the reaction of 4-(4-methoxyphenyl)-2-aminothiazole with 2-methoxybenzoyl chloride. This reaction results in the formation of 2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide, which can be purified using standard laboratory techniques.
科学的研究の応用
2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide has been shown to have a variety of potential applications in scientific research. One area of interest is in the study of cancer, as 2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide has been shown to inhibit the growth of cancer cells in vitro. Additionally, 2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-22-13-9-7-12(8-10-13)15-11-24-18(19-15)20-17(21)14-5-3-4-6-16(14)23-2/h3-11H,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKFCNMVFCWMQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-2-methylbenzoic acid](/img/structure/B5851166.png)



![N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5851202.png)

![2-[3-(2-methylphenyl)-5-isoxazolyl]phenol](/img/structure/B5851205.png)
![4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-methylquinoline](/img/structure/B5851207.png)
![1-[(4-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5851222.png)
![N-[2-(acetylamino)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5851227.png)
![5-[(cycloheptylamino)methylene]-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5851230.png)